N,N,N'-Triethylethylenediamine (CAS 105-04-4) is a highly specialized, unsymmetrical aliphatic diamine characterized by the presence of exactly one secondary amine and one tertiary amine. This specific trialkylated structure (Et2N-CH2-CH2-NHEt) provides a distinct combination of steric bulk, tunable basicity, and a single hydrogen-bond donor (N-H) site. In industrial and advanced laboratory procurement, it is primarily sourced as a precision bidentate ligand for transition metal catalysis (such as phosphine-free ruthenium transfer hydrogenation) [1], a chromotropic tuning agent in copper(II) solvatochromic complexes, and a high-performance complexing agent in cyanide-free alkaline zinc-nickel electroplating baths. Its dual-amine functionality also makes it a highly effective polyvalent amine for specialized hydrogen sulfide (H2S) scavenging formulations[2].
Substituting N,N,N'-Triethylethylenediamine with more common symmetric diamines—such as ethylenediamine (EDA) or N,N,N',N'-tetramethylethylenediamine (TMEDA)—fundamentally compromises process performance. Fully substituted tertiary diamines like TMEDA or TEEDA completely lack the N-H proton, rendering them inert in outer-sphere bifunctional catalytic mechanisms (such as Noyori-type transfer hydrogenations) where the ligand must actively participate in hydrogen transfer [1]. Conversely, unsubstituted EDA lacks the necessary steric bulk, leading to the formation of overly stable, coordinatively saturated bis- or tris-chelates that poison catalytic activity and prevent the structural flexibility required for solvatochromic sensor applications [2]. The exact triethyl substitution pattern of CAS 105-04-4 is mandatory when a buyer requires both strong steric protection against catalyst deactivation and a single, reactive secondary amine site.
In the synthesis of phosphine-free ruthenium(II) catalysts for the transfer hydrogenation of ketones, the ligand structure dictates catalytic viability. Complexes utilizing N,N,N'-Triethylethylenediamine achieve high conversion rates (typically >75-90%) because the single secondary amine provides the necessary N-H proton for the outer-sphere hydrogen transfer mechanism, while the triethyl groups provide steric stabilization. In contrast, fully substituted symmetric analogs like N,N,N',N'-tetraethylethylenediamine (TEEDA) yield 0% conversion under identical conditions because they lack the critical N-H bond required for the catalytic cycle [1].
| Evidence Dimension | Catalytic conversion in ketone transfer hydrogenation |
| Target Compound Data | High conversion (>75%) via active N-H participation |
| Comparator Or Baseline | Fully substituted diamines (e.g., TEEDA): 0% conversion |
| Quantified Difference | Absolute requirement of the tri-substituted structure for catalytic turnover |
| Conditions | Base-promoted Ru(II)-catalyzed transfer hydrogenation in isopropanol |
Buyers synthesizing bifunctional transfer hydrogenation catalysts must procure this exact tri-substituted diamine to ensure mechanistic viability while maximizing steric protection.
For the development of chromotropic materials, N,N,N'-Triethylethylenediamine is utilized to intentionally induce structural distortion in mixed-ligand copper(II) complexes. The unsymmetrical steric bulk of the triethyl groups forces the Cu(II) center into a highly distorted square-pyramidal geometry, which is exceptionally sensitive to solvent coordination. This results in pronounced, visible solvatochromic shifts across different solvent polarities. Symmetrical, less sterically hindered diamines like ethylenediamine (EDA) form rigid, highly stable planar or octahedral complexes that resist solvent-induced rearrangement, thereby dampening or eliminating the desired solvatochromic color change [1].
| Evidence Dimension | Solvatochromic shift sensitivity (chromotropism) |
| Target Compound Data | Pronounced visible color shifts due to flexible, distorted square-pyramidal geometry |
| Comparator Or Baseline | Unsubstituted EDA: Rigid coordination with minimal solvatochromic response |
| Quantified Difference | Significant enhancement in solvent-induced geometric flexibility |
| Conditions | UV-Vis absorption spectroscopy of Cu(II) mixed-ligand complexes in varying solvents |
Procurement for chemical sensor or indicator manufacturing requires this specific unsymmetrical bulk to achieve the necessary visual sensitivity to solvent environments.
In industrial gas and liquid sweetening, N,N,N'-Triethylethylenediamine is identified as a highly specified polyvalent amine for formulating H2S scavengers in combination with aldehydes. The molecule's unsymmetrical nature provides a highly reactive secondary amine for rapid initial reaction with aldehydes and H2S, coupled with a tertiary amine that acts as a localized basic buffer to drive the equilibrium forward. Formulations utilizing this specific balance outperform simple primary amines, which can form overly stable, unreactive imines, and fully tertiary amines, which cannot form the necessary intermediate scavenging adducts[1].
| Evidence Dimension | H2S scavenging efficiency in aldehyde-amine formulations |
| Target Compound Data | Rapid, sustained H2S reduction leveraging dual secondary/tertiary amine reactivity |
| Comparator Or Baseline | Primary amines (overly stable imines) or fully tertiary amines (inert to aldehyde condensation) |
| Quantified Difference | Optimal kinetic balance for continuous sulfur compound removal |
| Conditions | Liquid/gas sweetening processes dosed at 500-2500 ppm amine concentration |
Formulators of petrochemical scavenging agents select this compound to maximize H2S capture capacity without the kinetic bottlenecks of symmetric amines.
N,N,N'-Triethylethylenediamine and its derivatives are critical complexing agents in modern cyanide-free alkaline zinc-nickel electroplating baths. The compound effectively chelates nickel and zinc ions at pH levels above 11, preventing premature precipitation of metal hydroxides while regulating the deposition rate to ensure a bright, level alloy coating. Simpler amines like EDA often fail to provide sufficient leveling or can co-precipitate under extreme alkaline conditions, whereas the triethyl substitution provides the necessary organic solubility and controlled release of metal ions at the cathode [1].
| Evidence Dimension | Metal ion complexation and bath stability |
| Target Compound Data | Stable chelation and bright alloy deposition at pH > 11 |
| Comparator Or Baseline | Simple diamines (e.g., EDA): Risk of poor leveling and alkaline instability |
| Quantified Difference | Enhanced organic solubility and controlled cathodic deposition |
| Conditions | Cyanide-free aqueous alkaline Zn-Ni electroplating (pH > 11, 2-4 amps) |
Electroplating chemical suppliers require this specific substitution pattern to formulate stable, high-performance brightening and leveling additives.
N,N,N'-Triethylethylenediamine is the targeted procurement choice for synthesizing advanced ruthenium(II) and copper(II) catalysts used in transfer hydrogenation and cross-coupling reactions. Its specific retention of a single N-H bond allows for outer-sphere bifunctional mechanisms, while its triethyl bulk prevents catalyst deactivation via multi-ligand saturation, making it the required selection over fully substituted or unsubstituted diamines in these specific catalytic cycles [1].
For manufacturers of chemical sensors, solvatochromic dyes, and environmental indicators, this compound is utilized as a structure-directing ligand. By forcing transition metals into highly distorted, flexible coordination geometries, it enables the creation of mixed-ligand complexes that exhibit sharp, visible color changes in response to varying solvent polarities or the presence of specific anions [2].
In the formulation of gas sweetening agents, this compound is selected over standard amines due to its dual functionality. The combination of a reactive secondary amine and a buffering tertiary amine makes it a highly effective polyvalent amine additive for aldehyde-based H2S and mercaptan scavenging systems, ensuring rapid reaction kinetics and high sulfur-loading capacity [3].
Industrial plating formulators procure N,N,N'-Triethylethylenediamine as a critical complexing and leveling agent. It ensures the stability of zinc and nickel ions in highly alkaline (pH > 11) environments, facilitating the uniform, bright electrodeposition of corrosion-resistant alloys without the environmental and safety hazards associated with cyanide-based baths [4].
Flammable;Corrosive